Perfluorodecanoic acid (PFDA, CAS 335-76-2) is a highly stable, long-chain perfluorinated carboxylic acid (PFCA) characterized by a fully fluorinated nine-carbon tail and a terminal carboxylic acid group. In industrial and advanced materials research, it is primarily procured as a high-performance fluorosurfactant, a precursor for ultra-low surface energy coatings, and an analytical standard for environmental and toxicological modeling. Its extended perfluoroalkyl chain imparts extreme hydrophobicity, oleophobicity, and chemical inertness, making it highly resistant to thermal degradation, acids, bases, and oxidizing agents[1].
Substituting PFDA with shorter-chain perfluoroalkyl acids, such as perfluorooctanoic acid (PFOA, C8) or perfluorononanoic acid (PFNA, C9), or with non-fluorinated decanoic acid, fundamentally alters the thermodynamic and interfacial properties of the resulting system. The two additional -CF2- groups compared to PFOA significantly increase the strength of intermolecular fluorous-fluorous interactions, which directly dictates the packing density in self-assembled monolayers (SAMs) and the critical micelle concentration (CMC) in aqueous solutions [1]. Consequently, using a shorter-chain analog leads to premature volatilization during high-temperature processing, reduced contact angles in hydrophobic coatings, and weaker binding affinities in fluorophilic extraction matrices, rendering generic substitution non-viable for precision material science and analytical applications[2].
For high-temperature applications, the thermal volatility of the fluorosurfactant is a critical procurement factor. PFDA exhibits a significantly higher boiling point than its C8 counterpart, PFOA. This extended thermal window prevents premature outgassing and ensures the surfactant remains active during elevated thermal curing or polymer blending processes .
| Evidence Dimension | Boiling Point (Volatility) |
| Target Compound Data | 218 °C at 740 mmHg |
| Comparator Or Baseline | PFOA (C8): ~189-192 °C |
| Quantified Difference | ~25-30 °C higher boiling point for PFDA |
| Conditions | Standard atmospheric pressure |
Prevents premature volatilization and material loss during high-temperature polymer blending and coating curing processes.
In the fabrication of low-surface-energy coatings, the length of the perfluorinated chain dictates the packing density and resulting hydrophobicity. PFDA, with its C10 chain, forms highly ordered, densely packed self-assembled monolayers (SAMs) that achieve significantly higher water contact angles than non-fluorinated decanoic acid or shorter-chain PFCAs. The rigid, all-trans conformation of the extended perfluorinated tail maximizes fluorous-fluorous interchain interactions[1].
| Evidence Dimension | Water Contact Angle (Hydrophobicity) |
| Target Compound Data | Contact angles routinely exceeding 110-120° in optimized SAMs |
| Comparator Or Baseline | Non-fluorinated decanoic acid and short-chain PFCAs (significantly lower contact angles, <100°) |
| Quantified Difference | >20° increase in water contact angle compared to hydrocarbon analogs |
| Conditions | Vapor or solution-deposited monolayers on solid substrates |
Essential for manufacturing ultra-low surface energy components, such as anti-stiction layers in microelectromechanical systems (MEMS).
When designing or calibrating PFAS remediation technologies, the target compound's binding affinity to the sorbent is paramount. PFDA demonstrates exceptionally high retention on fluorophilic solid-phase extraction (F-SPE) matrices and covalent organic frameworks (COFs) due to the enhanced van der Waals and fluorous-fluorous interactions provided by its 10-carbon structure. Shorter analogs like PFOA exhibit lower adsorption energies and elute more readily [1].
| Evidence Dimension | Sorbent Retention / Adsorption Energy |
| Target Compound Data | Near-complete retention with high adsorption capacity (e.g., up to 521 mg/g on specific COFs) |
| Comparator Or Baseline | PFOA / PFHxA (lower adsorption energies, e.g., PFOA Eads ~ -33 kcal/mol, with faster elution) |
| Quantified Difference | Significantly stronger binding energy and higher retention times for PFDA |
| Conditions | Competitive binding assays on fluorophilic sorbents and COFs |
Validates PFDA as a mandatory heavy-chain benchmark for calibrating high-efficiency PFAS filtration membranes and environmental sensors.
The surface pKa of a surfactant determines its ionization state and activity at the air-water interface under varying pH conditions. The strong electron-withdrawing effect of PFDA's 19 fluorine atoms significantly depresses its surface pKa compared to non-fluorinated decanoic acid. This ensures that PFDA remains largely dissociated and interfacially active even in highly acidic environments where hydrocarbon surfactants would protonate and lose efficacy[1].
| Evidence Dimension | Surface pKa and Ionization |
| Target Compound Data | Strongly depressed surface pKa, maintaining anionic state at low pH |
| Comparator Or Baseline | Non-fluorinated decanoic acid (higher pKa, weaker acid) |
| Quantified Difference | Orders of magnitude difference in hydronium ion concentration required for protonation |
| Conditions | Air-water interface tensiometry under acidic to neutral pH |
Ensures reliable surfactant performance and stable emulsion formation in acidic industrial formulations where hydrocarbon surfactants fail.
Utilizing PFDA's enhanced fluorous-fluorous interchain interactions and high contact angle capabilities to create dense, anti-stiction, hydrophobic, and oleophobic self-assembled monolayers on silicon or metal components [1].
Leveraging PFDA's elevated 218 °C boiling point to act as a stable fluorosurfactant or processing aid in thermal curing environments where shorter-chain analogs like PFOA would prematurely volatilize .
Employing PFDA as a high-affinity, long-chain standard to test the maximum binding capacity and retention efficiency of novel covalent organic frameworks (COFs) and fluorophilic solid-phase extraction (F-SPE) cartridges [2].
Using PFDA's significantly depressed surface pKa and extreme chemical resistance to maintain interfacial tension reduction and emulsion stability in highly acidic or oxidative industrial baths[3].
Corrosive;Acute Toxic;Irritant